molecular formula C11H12BrIO2 B6294363 Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate CAS No. 2364585-31-7

Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate

Cat. No.: B6294363
CAS No.: 2364585-31-7
M. Wt: 383.02 g/mol
InChI Key: YQSCXLRWJAUPPH-UHFFFAOYSA-N
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Description

Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, iodine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate typically involves the esterification of 3-bromo-4-iodo-5-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

propan-2-yl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIO2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCXLRWJAUPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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